molecular formula C10H7NO3S B3056103 7-hydroxy-2-oxo-2H-chromene-3-carbothioamide CAS No. 69015-66-3

7-hydroxy-2-oxo-2H-chromene-3-carbothioamide

Cat. No.: B3056103
CAS No.: 69015-66-3
M. Wt: 221.23
InChI Key: QRYYSXMCHMIEIJ-UHFFFAOYSA-N
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Description

7-Hydroxy-2-oxo-2H-chromene-3-carbothioamide is a coumarin derivative characterized by a hydroxyl group at position 7, a ketone at position 2, and a carbothioamide (-COSH) moiety at position 2. Coumarins are renowned for their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties.

Properties

IUPAC Name

7-hydroxy-2-oxochromene-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c11-9(15)7-3-5-1-2-6(12)4-8(5)14-10(7)13/h1-4,12H,(H2,11,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYYSXMCHMIEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701239475
Record name 7-Hydroxy-2-oxo-2H-1-benzopyran-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69015-66-3
Record name 7-Hydroxy-2-oxo-2H-1-benzopyran-3-carbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69015-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxy-2-oxo-2H-1-benzopyran-3-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701239475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-2-oxo-2H-chromene-3-carbothioamide typically involves the reaction of 7-hydroxy-2-oxo-2H-chromene-3-carbaldehyde with thioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated under reflux conditions to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-2-oxo-2H-chromene-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The hydroxyl group at the C7 position can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-hydroxy-2-oxo-2H-chromene-3-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-hydroxy-2-oxo-2H-chromene-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects.

Comparison with Similar Compounds

Structural Analogues and Substitutions

The table below compares key structural features and biological activities of 7-hydroxy-2-oxo-2H-chromene-3-carbothioamide with related compounds:

Compound Name Substituents (Positions) Functional Group at C3 Key Biological Activity References
This compound -OH (7), -COSNH₂ (3) Carbothioamide Under investigation
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime -OH (7), -CH₃ (4), -CH=NOX (8) Oxime Anti-diabetic (α-amylase/α-glucosidase inhibition)
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide -OCH₃ (aromatic), -CONH-(phenethyl) (3) Carboxamide Antimicrobial, anticancer (in silico)
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxamide -N(CH₂CH₃)₂ (7), -CONH₂ (3) Carboxamide Fluorescent probe, enzyme inhibition
8-Methoxy-2-oxo-2H-chromene-3-carboxamide -OCH₃ (8), -CONH₂ (3) Carboxamide Not reported

Key Observations :

  • Carbothioamide vs. Carboxamide : The substitution of oxygen with sulfur in the C3 group (carbothioamide) may enhance hydrophobic interactions or metal coordination in biological systems compared to carboxamides .
  • Positional Effects: Hydroxyl groups at position 7 (as in the target compound) are associated with antioxidant and enzyme-inhibitory activities, while diethylamino groups at this position (e.g., in ) improve fluorescence properties .

Physicochemical Properties

  • Crystallography: The planar structure of 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde () is stabilized by C–H⋯O hydrogen bonds and π-π stacking, which may influence solubility and crystallinity of analogs .
  • Solubility : Carbothioamide derivatives are generally less water-soluble than carboxamides due to increased hydrophobicity .

Biological Activity

7-Hydroxy-2-oxo-2H-chromene-3-carbothioamide is a compound belonging to the class of 7-hydroxycoumarins, characterized by a hydroxyl group at the C7 position of the coumarin skeleton. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular structure of this compound includes a carbothioamide functional group, which enhances its reactivity and biological activity compared to other coumarin derivatives. The compound's mechanism of action involves interactions with various biological targets, including enzymes and receptors involved in inflammatory responses and cell proliferation pathways. Specifically, it has been noted that related compounds can inhibit macrophage migration inhibitory factor (MIF), suggesting a potential role in modulating immune responses.

PropertyValue
Molecular FormulaC₁₈H₁₃N₂O₄S
Molecular Weight335.36 g/mol
CAS Number69015-66-3
Melting PointNot specified

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent.
  • Anticancer Properties : Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, one study reported that modifications to the coumarin structure enhanced its cytotoxic effects against human cancer cells .
  • Anti-inflammatory Effects : The ability to inhibit MIF suggests that this compound may also possess anti-inflammatory properties, making it a candidate for further research in inflammatory diseases.
  • Leishmanicidal Activity : Preliminary studies indicate that certain coumarin derivatives can inhibit Leishmania species, suggesting potential therapeutic applications in treating leishmaniasis .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits macrophage migration inhibitory factor
LeishmanicidalInhibits growth of Leishmania species

Case Study 1: Anticancer Activity

In a study published in Pharmaceutical Biology, researchers synthesized several derivatives of 7-hydroxycoumarins and evaluated their anticancer properties. The results showed that certain modifications significantly increased cytotoxicity against human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Efficacy

A separate study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones, indicating strong antibacterial activity, which could be further explored for therapeutic applications in treating infections.

Q & A

Q. Example Reaction Conditions

ReagentRoleTemperatureTimeYield
ResorcinolNucleophile0–5°C → 80°C18 h~65%
Malic acidCatalyst/Solvent80°C6 h
HexamineCyclization agent80°C6 h

Refer to and for analogous protocols and recrystallization steps to purify the product .

How can researchers resolve contradictions in crystallographic data when determining the molecular structure of this compound using software like SHELXL?

Advanced Research Question
Crystallographic discrepancies often arise from disordered atoms, twinning, or poor data resolution. Key strategies include:

  • Data validation : Use tools like PLATON to check for missed symmetry or twinning.
  • Refinement constraints : Apply restraints to bond lengths/angles for disordered regions (e.g., thioamide groups).
  • Hydrogen bonding analysis : Map hydrogen bonds (e.g., O–H···S interactions) to validate molecular packing (). SHELX programs (SHELXL/SHELXD) enable robust refinement of high-resolution data, as demonstrated in for a related coumarin derivative .

Q. Example Crystallographic Parameters

ParameterValueSource
Space groupP 1
R factor0.048
Mean C–C bond length0.003 Å

What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

Basic Research Question

  • 1H/13C NMR : Identify protons on the coumarin core (e.g., aromatic H at δ 6.5–8.5 ppm) and thioamide (–NH–C=S) protons (δ 9–11 ppm). provides reference shifts for similar compounds, such as δ 8.76 ppm for aldehyde protons .
  • IR Spectroscopy : Confirm carbonyl (C=O at ~1700 cm⁻¹) and thioamide (C=S at ~1250 cm⁻¹) stretches.
  • Mass Spectrometry : HRMS can verify molecular weight (e.g., [M+H]+ at m/z 263.05 for C10H7NO3S).

Q. Key NMR Peaks (Reference from )

Proton Environmentδ (ppm)Multiplicity
Aromatic H (C-6)6.48–6.64d/dd
Thioamide (–NH)9.2–10.5s (broad)
Aldehyde (–CHO)8.50–8.76s

How do hydrogen bonding patterns influence the solid-state properties and stability of this compound?

Advanced Research Question
Hydrogen bonding governs crystal packing and thermal stability. In coumarin derivatives:

  • Intramolecular H-bonds : The 7-hydroxy group often forms O–H···O=C interactions, planarizing the molecule and enhancing π-stacking ().
  • Intermolecular H-bonds : Thioamide (–NH) groups participate in N–H···S interactions, affecting solubility and melting points. Graph set analysis () can classify H-bond motifs (e.g., R₂²(8) rings) .

Q. Thermal Stability Data

CompoundMelting Point (°C)H-bond Network Type
Analog ()215–217O–H···O/N–H···S

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles ().
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers .

Q. Hazard Codes (GHS)

HazardCodePrecautionary Measures
Skin irritationH315Avoid direct contact
Eye damageH319Use face shields

What strategies can be employed to address discrepancies in biological activity data when evaluating the pharmacological potential of this compound?

Advanced Research Question
Contradictory results in bioactivity assays (e.g., anti-cancer vs. low cytotoxicity) may stem from:

  • Assay variability : Standardize protocols (e.g., MTT assay cell lines, incubation times).
  • Solubility issues : Use DMSO/carriers to ensure compound dissolution without cytotoxicity ().
  • Metabolic stability : Evaluate hepatic microsome stability to rule out rapid degradation .

Q. Example Bioactivity Data

StudyIC50 (μM)Cell Line
Anti-cancer (analog)12.5 ± 1.2MCF-7
Cytotoxicity>50HEK293

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-hydroxy-2-oxo-2H-chromene-3-carbothioamide
Reactant of Route 2
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7-hydroxy-2-oxo-2H-chromene-3-carbothioamide

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